molecular formula C8H8N2O B1631729 5-Methoxy-1H-indazole CAS No. 94444-96-9

5-Methoxy-1H-indazole

Cat. No.: B1631729
CAS No.: 94444-96-9
M. Wt: 148.16 g/mol
InChI Key: GZWWDKIVVTXLFL-UHFFFAOYSA-N
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Description

Overview of Indazole Scaffold in Medicinal Chemistry and Organic Synthesis

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent structural motif in a vast array of biologically active compounds. nih.govbenthamdirect.commdpi.comresearchgate.net This "privileged structure" is capable of interacting with multiple biological targets, making it a focal point in drug discovery.

Historical Context and Significance of Indazole Derivatives

The study of indazole chemistry dates back to the 19th century. However, it was the discovery of the diverse pharmacological activities of its derivatives in the 20th century that propelled this heterocyclic system to the forefront of medicinal chemistry research. nih.gov This has led to the development of numerous synthetic methodologies to access a wide range of substituted indazoles. mdpi.com The progress in understanding the structure-activity relationships of these compounds has been instrumental in the creation of several marketed drugs. researchgate.net

Prevalence of Indazole Core in Bioactive Molecules and Drug Development

The indazole nucleus is a key component in many commercially available drugs, demonstrating its therapeutic importance. nih.govbenthamdirect.comresearchgate.netexlibrisgroup.com Indazole derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and anti-HIV activities. nih.govmdpi.comresearchgate.netnih.gov This has led to the approval of several indazole-containing drugs for various clinical applications. nih.gov For instance, Niraparib is an anticancer drug used for treating certain types of ovarian, fallopian tube, and peritoneal cancer, while Pazopanib is a tyrosine kinase inhibitor approved for renal cell carcinoma. nih.gov The versatility of the indazole scaffold continues to make it a valuable framework in the design and synthesis of new drug candidates. exlibrisgroup.comhuji.ac.il

Table 1: Examples of Marketed Drugs Containing the Indazole Scaffold

Drug NameTherapeutic Use
NiraparibAnticancer (PARP inhibitor) nih.gov
PazopanibAnticancer (Tyrosine kinase inhibitor) nih.gov
AxitinibAnticancer (Tyrosine kinase inhibitor) nih.gov
EntrectinibAnticancer (Tyrosine kinase inhibitor) nih.gov
GranisetronAntiemetic (5-HT3 receptor antagonist) nih.govpnrjournal.com
BenzydamineNon-steroidal anti-inflammatory drug (NSAID) nih.govwikipedia.org

Rationale for Investigating 5-Methoxy-1H-Indazole

The specific substitution of a methoxy (B1213986) group at the 5-position of the indazole ring in this compound imparts unique chemical and biological properties, making it a compound of particular interest.

Therapeutic and Industrial Relevance of this compound and its Derivatives

This compound serves as a crucial intermediate in the synthesis of a variety of compounds with therapeutic and industrial applications. nih.govexlibrisgroup.com Its derivatives have been explored for their potential as anticancer agents, kinase inhibitors, and other biologically active molecules. nih.govwikipedia.org The structural motif of this compound is found in compounds that are investigated for their interaction with various biological targets, highlighting its importance in the development of new pharmaceuticals. nih.gov

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the chemical compound this compound. The subsequent sections will delve into its chemical properties, including its structure and spectroscopic data, and will detail established synthetic routes for its preparation. Furthermore, the chemical reactivity of this compound will be explored, with a focus on its utility in the synthesis of various derivatives. The overarching objective is to present a detailed and scientifically accurate account of this specific chemical entity, focusing solely on its chemical characteristics and synthetic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWWDKIVVTXLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20537722
Record name 5-Methoxy-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94444-96-9
Record name 5-Methoxy-1H-indazole
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Record name 5-methoxy-1H-indazole
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Synthetic Methodologies for 5 Methoxy 1h Indazole and Its Derivatives

Classical and Conventional Synthetic Routes to Indazoles

Traditional methods for synthesizing the indazole ring remain fundamental in organic chemistry, relying on well-established reactions such as intramolecular cyclizations and condensations.

Cyclization Reactions

Intramolecular cyclization is a cornerstone of indazole synthesis. A prevalent method involves the diazotization of an ortho-alkylaniline, which generates a diazonium salt that subsequently cyclizes to form the indazole ring. nih.gov

A specific application of this method yields 5-Methoxy-1H-indazole from 4-methoxy-2-methylaniline (B89876). The synthesis begins with the slow, dropwise addition of an aqueous sodium nitrite (B80452) solution to a solution of 4-methoxy-2-methylaniline in acetic acid, typically under ice-bath conditions to control the exothermic reaction. The mixture is then stirred overnight at room temperature. Following the reaction, an aqueous workup and extraction with chloroform, the crude product is purified by silica (B1680970) gel column chromatography to yield this compound. chemicalbook.com This particular reported synthesis resulted in a yield of 18%. chemicalbook.com

This strategy can be extended to synthesize substituted derivatives. For instance, 7-bromo-5-methoxy-1H-indazole is prepared from 4-methoxy-2-methyl aniline (B41778) via a two-step process. First, the starting material is brominated. The resulting 2-bromo-4-methoxy-6-methyl aniline is then subjected to diazotization with sodium nitrite in hydrochloric acid, followed by a cyclization step promoted by a strong base like potassium tert-butoxide to furnish the final product. guidechem.com

Another classical approach is the reductive cyclization of ortho-nitro compounds. This is exemplified in the synthesis of 2H-indazoles through the Cadogan reductive cyclization, where ortho-imino-nitrobenzene substrates are reduced, often with phosphine (B1218219) reagents, to trigger ring closure. acs.org

ProductStarting MaterialKey ReagentsReaction TypeYield
This compound 4-methoxy-2-methylaniline1. Sodium nitrite2. Acetic acidDiazotization / Cyclization18%
7-bromo-5-methoxy-1H-indazole 4-methoxy-2-methyl aniline1. Bromine2. Sodium nitrite / HCl3. Potassium tert-butoxideBromination / Diazotization / CyclizationN/A
Methyl 5-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate N/A (Arylhydrazone precursor)Silver(I) triflateSilver-Mediated Oxidative C-H AminationN/A

Condensation Reactions

Condensation reactions provide a direct and practical route to the indazole core, most commonly by reacting a hydrazine (B178648) derivative with a suitable carbonyl compound. A highly effective method involves the condensation of ortho-fluorobenzaldehydes with hydrazine. acs.orgnih.govacs.orgresearchgate.net This approach has been developed as a more practical alternative to classical diazotization methods, especially for large-scale preparations. acs.orgnih.govacs.orgresearchgate.net

In this reaction, the hydrazine initially condenses with the aldehyde to form a hydrazone intermediate. Subsequent intramolecular nucleophilic aromatic substitution, where the terminal nitrogen of the hydrazine displaces the ortho-fluorine atom, leads to the formation of the indazole ring.

A significant challenge with this method is a competing side reaction, the Wolf-Kishner reduction, which reduces the aldehyde group to a methyl group, forming fluorotoluene byproducts. acs.orgresearchgate.net To circumvent this, a modified procedure utilizes O-methyloxime derivatives of the aldehydes. The O-methyloxime is more stable and less prone to reduction. It reacts with hydrazine to form the indazole, effectively suppressing the formation of the unwanted toluene (B28343) side product. acs.orgresearchgate.net However, it was noted that the methyloxime of the highly deactivated 5-methoxy-substituted aldehyde gave a poor yield (5%) even after extended reaction times, indicating substrate sensitivity. acs.org

Starting MaterialReagentKey FeaturesRef.
o-FluorobenzaldehydesHydrazineDirect condensation-cyclization. Prone to competitive Wolf-Kishner reduction. acs.org
O-Methyloximes of o-FluorobenzaldehydesHydrazineEliminates Wolf-Kishner side reaction, improving yield and purity. acs.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Ring Closure

The formation of the indazole ring can be achieved through an intramolecular Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is characterized by a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient aromatic ring that contains a good leaving group (such as a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled, restoring the aromaticity of the ring.

For SNAr to be effective, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. This positioning is crucial for stabilizing the negative charge of the Meisenheimer intermediate.

A synthetic route to 1-aryl-1H-indazoles utilizes this principle. The process starts with the formation of arylhydrazones from an ortho-fluoro-substituted ketone or aldehyde (e.g., from 2'-fluoro-5'-nitroacetophenone). The subsequent ring closure is induced by a base, such as potassium carbonate, which deprotonates the hydrazone. The resulting anion then acts as the internal nucleophile, attacking the carbon bearing the fluorine atom and displacing it to form the indazole ring in an SNAr cyclization. nih.gov This method has been successfully adapted into a one-pot domino process. nih.gov

Advanced and Green Synthesis Approaches for this compound

In line with the principles of green chemistry, recent advancements in synthetic methodology focus on improving efficiency, reducing waste, and avoiding harsh conditions. Microwave-assisted synthesis and metal-free catalysis represent two significant strides in this direction for preparing indazoles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles with fewer byproducts compared to conventional heating methods. nih.govnih.gov

This technology has been successfully applied to the synthesis of indazoles. For example, the condensation reaction of phenyl hydrazine derivatives with substituted salicylaldehydes can be performed under microwave irradiation. heteroletters.org This approach facilitates both the initial condensation and the subsequent intramolecular cyclization, affording indazole derivatives in moderate to high yields. heteroletters.org The use of microwave energy can reduce reaction times from several hours to just a few minutes. nih.govheteroletters.org The efficiency of this technique makes it particularly suitable for creating libraries of compounds for high-throughput screening in drug discovery. nih.gov

MethodReaction TimeYieldAdvantages
Conventional Heating Several hoursOften lowerStandard laboratory setup
Microwave Irradiation 35 minutesModerate to HighRapid heating, shorter reaction time, cleaner reaction, higher yields

Metal-Free Catalysis in Indazole Synthesis

The development of metal-free catalytic systems is a primary goal of sustainable chemistry, aiming to avoid the cost, toxicity, and environmental impact associated with many transition metals. Several metal-free strategies for indazole synthesis have been developed, often relying on oxidative C-N bond formation or C-H functionalization. acs.orgrsc.org

One notable metal-free protocol is the one-pot synthesis of indazoles from readily available 2-aminophenones and hydroxylamine (B1172632) derivatives. acs.orgorganic-chemistry.org This method is operationally simple, mild, and insensitive to air or moisture, providing a broad range of indazoles in good to excellent yields. acs.org Another innovative approach involves the synthesis of 1H-indazoles from o-aminobenzoximes. The reaction proceeds by selectively activating the oxime hydroxyl group with methanesulfonyl chloride in the presence of a base, which triggers a spontaneous cyclization under very mild conditions. acs.org

More recently, electrochemical methods have provided a novel, sustainable route for constructing the indazole skeleton. An electrochemical oxidative radical Csp²–H/N–H cyclization of arylhydrazones has been developed. rsc.org This approach uses anodic oxidation to generate a nitrogen-centered radical from the arylhydrazone N-H bond under catalyst- and chemical oxidant-free conditions. This radical intermediate then undergoes intramolecular cyclization onto the aryl C-H bond, followed by further oxidation to yield the 1H-indazole product. rsc.org These electrosynthesis methods represent a frontier in green chemistry, offering a clean and efficient way to form C-N bonds. doaj.orgnih.govacs.org

MethodStarting MaterialsKey Features
Condensation/Cyclization 2-Aminophenones + Hydroxylamine derivativesOne-pot, mild, insensitive to air/moisture.
Oxime Activation o-AminobenzoximesUses methanesulfonyl chloride for activation; very mild conditions (0-23 °C).
Electrochemical Cyclization ArylhydrazonesMetal- and oxidant-free; forms N-centered radical via anodic oxidation.

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to functionalized indazole derivatives. These methods often provide high yields and excellent functional group tolerance.

One prominent example is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of substituted 5-methoxy-1H-indazoles, this can involve, for instance, the coupling of a boronic acid with a halogenated this compound derivative. Research has demonstrated the utility of this approach for creating a diverse library of indazole compounds. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Another significant advancement in this area is the palladium-catalyzed intramolecular C-H amination. This methodology allows for the direct formation of the N-N bond of the indazole ring by cyclization of a suitably functionalized precursor, avoiding the need for pre-halogenated substrates. For example, substituted aminohydrazones can undergo intramolecular C-H amination in the presence of a palladium catalyst to form the 1H-indazole core. This approach is atom-economical and offers a direct route to the desired heterocyclic system.

The table below summarizes representative examples of palladium-mediated cross-coupling reactions used in the synthesis of indazole derivatives.

Reaction TypeStarting MaterialsCatalyst/ReagentsProductYield (%)
Suzuki-Miyaura CouplingHalogenated this compound, Arylboronic acidPd(PPh₃)₄, BaseAryl-substituted this compoundVaries
Intramolecular C-H AminationSubstituted aminohydrazonePalladium catalyst1H-indazole derivativeGood

Electrochemical Synthesis

Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and high temperatures. The application of electrochemistry to the synthesis of indazoles is an emerging area of research.

One notable approach involves the electrochemical synthesis of 1H-indazoles and their corresponding N-oxides. The outcome of the reaction can be selectively controlled by the choice of cathode material. For instance, using a reticulated vitreous carbon cathode can selectively produce 1H-indazole N-oxides. These N-oxides are valuable intermediates that can be further functionalized or deoxygenated to the parent 1H-indazoles. The deoxygenation can be achieved through paired electrolysis using a zinc cathode, which facilitates the cathodic cleavage of the N-O bond. This electrochemical strategy has been shown to be applicable to a broad range of substrates, including those with both electron-donating and electron-withdrawing groups. Mechanistic studies suggest that these reactions may proceed through a radical pathway involving iminoxyl radicals.

The versatility of this method is highlighted by its application in the late-stage functionalization of bioactive molecules, underscoring its potential for pharmaceutical research and development.

Synthesis of Key this compound Derivatives

Several derivatives of this compound serve as crucial building blocks for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The following sections detail the synthesis of some of these key intermediates.

This compound-3-carboxylic Acid

This compound-3-carboxylic acid is a valuable precursor for the synthesis of various indazole-3-carboxamides, which are found in a number of biologically active compounds. One common route to this compound involves the hydrolysis of the corresponding ester, methyl this compound-3-carboxylate. This hydrolysis is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and an organic solvent like methanol (B129727) or ethanol, followed by acidification to precipitate the carboxylic acid.

Another established method for the synthesis of indazole-3-carboxylic acids starts from isatin (B1672199) or its derivatives. For the 5-methoxy analogue, the synthesis would commence with 5-methoxyisatin. The isatin is first hydrolyzed under basic conditions, followed by diazotization of the resulting intermediate and subsequent reduction to form an arylhydrazine. Cyclization of this hydrazine under acidic conditions then furnishes the desired this compound-3-carboxylic acid. google.com

This compound-3-carbaldehyde

This compound-3-carbaldehyde is a key intermediate that can be readily converted into a variety of other functional groups. An optimized and direct synthesis of this compound has been reported via the nitrosation of 5-methoxyindole (B15748). nih.gov This reaction is typically performed under slightly acidic conditions. A solution of the indole (B1671886) in a solvent such as DMF is added slowly to a nitrosating mixture, which can be composed of sodium nitrite and hydrochloric acid in a water/DMF solvent system. nih.gov This "reverse addition" protocol at controlled temperatures, such as 0 °C, has been shown to significantly minimize side reactions and lead to high yields of the desired indazole-3-carboxaldehyde. nih.gov For instance, the nitrosation of 5-methoxyindole has been reported to provide this compound-3-carbaldehyde in a 91% yield. nih.gov This method is advantageous due to its mild conditions and high efficiency. nih.gov

Methyl this compound-3-carboxylate

Methyl this compound-3-carboxylate is another important building block in medicinal chemistry. chemimpex.com A common method for its synthesis is the esterification of this compound-3-carboxylic acid. This can be achieved using standard esterification conditions, such as reacting the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid or thionyl chloride.

Alternatively, this ester can be synthesized through cyclization reactions. One such method involves a silver(I)-mediated intramolecular oxidative C-H amination. nih.gov While specific examples for the 5-methoxy derivative are part of a broader study, the general methodology has been shown to be effective for a variety of substituted indazoles. nih.gov

Other Substituted 5-Methoxy-1H-Indazoles

The this compound scaffold can be further functionalized to introduce a wide range of substituents at various positions, leading to a diverse array of derivatives with potential biological activities.

Halogenation: Halogenated indazoles are particularly useful intermediates for further elaboration via cross-coupling reactions. For example, 3-iodo-5-methoxy-1H-indazole can be prepared from this compound by treatment with iodine and a base such as potassium hydroxide in a suitable solvent like dioxane.

Amino-Substituted Derivatives: The introduction of an amino group can be achieved through various synthetic routes. For instance, a nitro group on the indazole ring can be reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. The resulting amino-indazole can then be further modified.

C-H Functionalization: Direct C-H functionalization is a powerful strategy for introducing substituents onto the indazole core without the need for pre-functionalized starting materials. Transition-metal-catalyzed C-H activation/annulation sequences have been developed for the one-step construction of functionalized indazole derivatives.

The following table provides a summary of various substituted this compound derivatives and the general synthetic approaches.

Derivative TypeGeneral Synthetic ApproachKey Reagents/Catalysts
HalogenatedDirect halogenation of this compoundI₂, KOH or Br₂, Acetic Acid
Amino-substitutedReduction of a corresponding nitro-indazoleSnCl₂, H₂/Pd-C
Aryl-substitutedSuzuki-Miyaura cross-coupling of a halo-indazoleArylboronic acid, Pd catalyst, Base
Alkyl-substitutedN-alkylation of the indazole ringAlkyl halide, Base

Functionalization Strategies at Specific Positions of the this compound Core

The functionalization of the this compound scaffold is a critical area of research, enabling the synthesis of diverse derivatives for various applications. Strategic modifications at the C3, N1, and N2 positions allow for the fine-tuning of the molecule's properties. This section focuses on the methodologies developed for C3-functionalization and N1-substitution and arylation.

C3-Functionalization

The C3 position of the indazole ring is generally less nucleophilic than the nitrogen atoms, making direct functionalization challenging. mit.edu However, several strategies have been developed to introduce a variety of substituents at this position, often involving an initial activation step such as halogenation. chim.it

Halogenation

Halogenation, particularly iodination, is a common and effective method for activating the C3 position for subsequent cross-coupling reactions. chim.it For this compound, a quantitative yield of 3-iodo-5-methoxy-1H-indazole can be achieved. This reaction is typically performed using iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a polar solvent such as dioxane. chim.it This C3-iodo derivative serves as a versatile precursor for introducing aryl, alkyl, and other functional groups. mdpi.com

Cross-Coupling Reactions

Once halogenated, the C3 position of the this compound core can undergo various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example used to form C-C bonds by reacting the C3-iodo intermediate with organoboronic acids. mdpi.com It is important to note that for these reactions to proceed efficiently, the N-H group of the indazole is often protected, for instance, with a tert-butoxycarbonyl (Boc) group. mdpi.com This prevents side reactions at the more nucleophilic N1 position.

Direct Arylation

Direct C-H arylation at the C3 position represents a more atom-economical approach, avoiding the need for pre-functionalization (i.e., halogenation). While challenging for 1H-indazoles due to the lower reactivity of the C3-H bond, methods have been developed using palladium catalysts with specific ligands. researchgate.net For instance, palladium acetate (B1210297) [Pd(OAc)₂] in combination with ligands like 1,10-phenanthroline (B135089) has been shown to effectively catalyze the direct arylation of N1-substituted indazoles with various aryl halides. researchgate.net A greener approach using water as a solvent has also been reported, employing Pd(OAc)₂ with triphenylphosphine (B44618) (PPh₃) as the ligand. nih.gov

Other Functionalizations

Advanced methodologies have been explored for introducing other substituents. A notable example is the copper-hydride (CuH) catalyzed C3-selective allylation. mit.edu This method employs a polarity reversal (umpolung) strategy, where an N-acylated indazole, such as an N-(benzoyloxy)indazole, acts as an electrophile, reacting with a nucleophilic allyl-copper species to form a C3-allyl indazole with high selectivity. mit.edu

Table 1: Summary of C3-Functionalization Methodologies for the Indazole Core

Reaction Type Reagents and Conditions Substrate Product Key Features
Iodination I₂, KOH, Dioxane This compound 3-Iodo-5-methoxy-1H-indazole Quantitative yield; activates C3 for further reactions. chim.it
Suzuki-Miyaura Coupling Organoboronic acid, Pd catalyst, Base N-Boc-3-iodo-1H-indazole 3-Aryl-N-Boc-1H-indazole Requires N-H protection; versatile C-C bond formation. mdpi.com
Direct C-H Arylation Aryl halide, Pd(OAc)₂, Ligand (e.g., 1,10-phenanthroline), Base N1-Substituted-1H-indazole 3-Aryl-N1-substituted-1H-indazole Atom-economical; avoids pre-functionalization. researchgate.net

| Allylation (Umpolung) | Allylboronate, CuH catalyst, Ligand | N-(Benzoyloxy)indazole | 3-Allyl-1H-indazole | Highly C3-selective for electrophilic indazoles. mit.edu |

N1-Substitution and N-Arylation

Alkylation and arylation of the indazole core can occur at either the N1 or N2 position, and achieving regioselectivity is a primary challenge in the synthesis of indazole derivatives. beilstein-journals.orgnih.gov The distribution of N1 and N2 isomers is influenced by the electronic and steric properties of the indazole substrate, the nature of the electrophile, and the reaction conditions (base, solvent, temperature). beilstein-journals.orgnih.gov The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.org

N1-Selective Alkylation

For many applications, the N1-substituted isomer is the desired product. Methodologies have been developed to favor its formation. A common strategy involves the deprotonation of the indazole N-H with a base, followed by reaction with an alkyl halide. The choice of base and solvent is crucial for directing the selectivity. For instance, the use of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1-selectivity. beilstein-journals.org This high regioselectivity is attributed to thermodynamic control. nih.gov Electron-rich indazoles, such as those with a methoxy (B1213986) substituent, have been shown to react well under these conditions, favoring the N1 product. nih.gov

In contrast, using conditions such as potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) often leads to a mixture of N1 and N2 isomers, requiring chromatographic separation. nih.govresearchgate.net

N-Arylation

The introduction of an aryl group at the nitrogen atom, or N-arylation, is another key transformation. Synthetic routes to N1-aryl indazoles often involve the construction of the indazole ring from a pre-arylated precursor, such as an N-arylhydrazine. beilstein-journals.org Alternatively, direct N-arylation of the indazole core can be achieved through metal-catalyzed cross-coupling reactions. Copper-catalyzed methods are particularly effective for this transformation. For example, the intramolecular N-arylation of o-haloarylhydrazones using a copper catalyst provides a route to N-aryl-1H-indazoles. nih.gov

Table 2: Selected Conditions for N1-Substitution of the Indazole Core

Reaction Type Reagents and Conditions Substrate N1:N2 Ratio Key Features
Alkylation Alkyl bromide, NaH, THF Various substituted 1H-indazoles High N1 selectivity (>99% for some substrates) Thermodynamically controlled process favoring the more stable N1 isomer. beilstein-journals.org
Alkylation Alkyl bromide, K₂CO₃, DMF Indazole-3-carboxylate 58 : 42 Often results in mixtures requiring separation. nih.gov
Arylation o-chloroarylhydrazone, Cu catalyst, Base Arylhydrazine derivative N/A (Intramolecular cyclization) Forms the N1-aryl indazole ring directly. nih.gov

| Sulfonylation | 2-chloro-5-methoxybenzene-1-sulfonyl chloride, NaH, DMF | 5-Nitro-1H-indazole | Exclusively N1 isomer | The reaction proceeds selectively at the N1 position. mdpi.com |

Structure Activity Relationships Sar of 5 Methoxy 1h Indazole Derivatives

Influence of Substitution Patterns on Biological Activity

The biological activity of 5-methoxy-1H-indazole derivatives is profoundly influenced by the nature and position of various substituents on the indazole core. These modifications can dramatically alter the compound's affinity for its biological target, as well as its pharmacokinetic and physicochemical properties.

Role of Methoxy (B1213986) Group in Bioactivity and Physicochemical Properties

The lipophilic nature of the methoxy group can be a double-edged sword, potentially promoting cytotoxic activity in cancer cell lines while also impacting the drug's ability to cross cell membranes. researchgate.net In some instances, methoxy groups can serve as prodrug elements, being metabolized in the body to produce active phenolic compounds. researchgate.net

Impact of Substituents at C3, C4, C5, C6, C7, and N1 Positions

The biological activity of this compound derivatives can be finely tuned by introducing various substituents at different positions of the indazole ring system.

C3 Position: The C3 position is a frequent site for modification. For instance, the introduction of groups like carboxymethyl, tert-butyl, COMe, and carboxamide at this position has been shown to result in high N-1 regioselectivity during alkylation reactions. beilstein-journals.org In the context of anticancer activity, introducing mercapto acetamide (B32628) or piperazine (B1678402) acetamide at the C-3 position of the indazole ring has been explored to enhance therapeutic potential. mdpi.com Specifically, the 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of kinases. mdpi.com

C4 and C6 Positions: Disubstitution at both the C4 and C6 positions has been investigated, with some derivatives showing notable inhibitory activities against enzymes like IDO1. nih.gov

C5 Position: Beyond the foundational methoxy group, further substitutions at the C5 position can significantly impact bioactivity. mdpi.com For example, the introduction of substituted aromatic groups at this position through Suzuki coupling has been a strategy to explore a wider range of kinase targets and enhance antitumor activity. mdpi.com In a series of 3,5-disubstituted indazole derivatives, the nature of the substituent on the benzene (B151609) ring at C5 had a marked effect on anti-proliferative activity against Hep-G2 cancer cells. mdpi.com A general trend observed was that a 3,5-difluoro substituent led to greater activity than a 4-fluoro substituent, which in turn was more potent than a 3-fluoro substituent. mdpi.com

C7 Position: Substituents at the C7 position can exert significant steric and electronic effects, influencing the regioselectivity of N-alkylation. beilstein-journals.orgnih.gov For example, the presence of a nitro (NO2) or carboxylate (CO2Me) group at C7 can lead to excellent N-2 regioselectivity. beilstein-journals.orgnih.gov

N1 Position: Alkylation at the N1 position is a common strategy in the synthesis of indazole-based drugs. nih.gov The choice of alkylating reagent and the substitution pattern on the indazole ring can influence the regioselectivity of this reaction. beilstein-journals.orgnih.gov For instance, using sodium hydride in tetrahydrofuran (B95107) generally favors N-1 alkylation. beilstein-journals.orgnih.gov The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.gov

Pharmacophore Modeling and Design of this compound-Based Ligands

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. nih.gov

By analyzing a set of known active and inactive compounds, a pharmacophore model can be generated that encapsulates the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions required for binding. nih.govugm.ac.idugm.ac.id These models can then be used to virtually screen large compound libraries to identify novel molecules with a high probability of being active. nih.govugm.ac.id For example, ligand-based pharmacophore models have been successfully employed to discover new inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase 2. nih.gov In one such study, a pharmacophore model consisting of features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings was developed and used to screen a commercial database, leading to the identification of several new inhibitors. nih.gov

Computational Approaches in SAR Studies

In addition to pharmacophore modeling, other computational methods play a crucial role in understanding the SAR of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org By correlating various physicochemical descriptors of the molecules with their observed activity, a predictive model can be built. nih.govfrontiersin.org

3D-QSAR methods, which consider the three-dimensional properties of the molecules, can provide detailed insights into the structural requirements for activity. nih.gov The steric and electrostatic contour maps generated from these studies can guide the design of new, more potent inhibitors by indicating regions where bulky or electron-donating/withdrawing groups would be favorable or unfavorable. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.net This method is instrumental in understanding the binding mode of this compound derivatives at the molecular level. nih.govresearchgate.net By visualizing the interactions between the ligand and the amino acid residues in the active site of the target protein, researchers can rationalize the observed SAR and propose modifications to improve binding affinity. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. nih.govresearchgate.net These simulations provide a dynamic view of the binding process and can reveal important information about the flexibility of the ligand and the receptor, as well as the role of water molecules in the binding site. nih.govresearchgate.net The combination of molecular docking and MD simulations offers a powerful approach for the design and optimization of lead compounds. nih.gov

Biological Activities and Mechanisms of Action of 5 Methoxy 1h Indazole Derivatives

Anticancer Research

The indazole nucleus is a key component in several FDA-approved anticancer drugs, highlighting its importance in oncology. nih.govresearchgate.net Derivatives of 5-methoxy-1H-indazole have been a focal point of research, demonstrating promising results in the inhibition of cancer cell growth and proliferation through various mechanisms. nih.govresearchgate.netdntb.gov.ua

Inhibition of Kinase Enzymes

Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer. ed.ac.uk Indazole derivatives, including those with a 5-methoxy substitution, have been extensively investigated as kinase inhibitors. nih.gov

One area of focus has been on Fibroblast Growth Factor Receptors (FGFRs), where 1H-indazole-based derivatives have shown inhibitory activity. nih.gov For instance, certain 1H-indazol-3-amine derivatives have demonstrated potent inhibition of FGFR1 and FGFR2. nih.gov Docking studies have revealed that these compounds can bind tightly to the ATP-binding site of FGFR1. nih.gov The methoxy (B1213986) group, in some cases, has been shown to be important for high potency. For example, in a series of indazole derivatives targeting GSK-3, methoxy derivatives showed significantly higher activity compared to their methyl counterparts. nih.gov

Another study on N1-benzoylated 5-(4-pyridinyl)indazole-based inhibitors identified compounds with exceptional inhibitory profiles against haspin and Clk4 kinases. uni-saarland.de Specifically, a derivative with a 4-acetyl benzoyl group displayed high selectivity for haspin. uni-saarland.de Furthermore, research on reverse indazole inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, has shown that incorporating a methoxy group can enhance potency. nih.gov

The following table summarizes the inhibitory activity of selected this compound derivatives against various kinase enzymes:

Compound/Derivative ClassTarget Kinase(s)Key Findings
1H-Indazol-3-amine derivativesFGFR1, FGFR2The presence of a methoxy group was found to be important for high potency in some cases. nih.gov
N1-benzoylated 5-(4-pyridinyl)indazolesHaspin, Clk4A 4-acetyl benzoyl derivative showed high selectivity for haspin. uni-saarland.de
Reverse Indazole InhibitorsHPK1Incorporation of a methoxy group enhanced potency. nih.gov
Indazole derivativesGSK-3Methoxy derivatives exhibited higher activity than methyl derivatives. nih.gov

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. frontiersin.org Several studies have indicated that this compound derivatives can induce apoptosis in cancer cells.

For example, a study on a series of indazole derivatives found that one compound, 2f, promoted apoptosis in 4T1 breast cancer cells. researchgate.net This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net Another compound, KIM-161, was found to force HL60 leukemia cells to exit the cell cycle and undergo apoptosis by downregulating several kinases. nih.gov

Research on 1H-indazole-3-amine derivatives also demonstrated that a promising compound, 6o, could induce apoptosis in K562 chronic myeloid leukemia cells. nih.gov This effect was potentially mediated by inhibiting Bcl-2 family members and affecting the p53/MDM2 pathway. nih.gov

Antiproliferative Effects on Cancer Cell Lines

Derivatives of this compound have demonstrated broad antiproliferative activity against a variety of cancer cell lines.

One study reported that the compound KIM-161, a phenylacetamide-1H-imidazol-5-one derivative, showed potent cytotoxic IC50 values against HCT116 colon cancer and HL60 leukemia cell lines. nih.gov In another study, indazole derivative 2f displayed potent growth inhibitory activity against several cancer cell lines with IC50 values in the sub-micromolar range. researchgate.net

Novel indazole analogues of curcumin (B1669340) have also been synthesized and tested for their cytotoxic activity. japsonline.com Compounds with three or four methoxy groups showed higher cytotoxicity against MCF-7, HeLa, and WiDr cancer cell lines compared to those with fewer methoxy groups. japsonline.com Furthermore, a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines, with one compound showing a promising inhibitory effect against the K562 cell line. nih.gov

The table below presents the antiproliferative activity of various this compound derivatives on different cancer cell lines:

DerivativeCancer Cell LineIC50 Value
KIM-161HCT116 (Colon)294 nM nih.gov
KIM-161HL60 (Leukemia)362 nM nih.gov
2f4T1 (Breast)0.23-1.15 μM researchgate.net
Indazole-curcumin analogue 3bMCF-7 (Breast)45.97 µM japsonline.com
Indazole-curcumin analogue 3dHeLa (Cervical)46.36 µM japsonline.com
Indazole-curcumin analogueWiDr (Colon)27.20 - 58.19 μM japsonline.com
6oK562 (Leukemia)5.15 µM nih.gov

Anti-inflammatory Applications

Indazole derivatives have long been recognized for their anti-inflammatory potential. nih.govresearchgate.net The this compound scaffold has been utilized in the development of new anti-inflammatory agents. nih.govresearchgate.net

Inhibition of Pro-inflammatory Cytokines and Enzymes

Inflammation is mediated by a complex network of pro-inflammatory cytokines and enzymes. Derivatives of this compound have shown the ability to inhibit these key mediators.

A study on 1,5-disubstituted indazol-3-ols revealed a compound, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol, that strongly inhibited the 5-lipoxygenase enzyme with an IC50 of 44 nM. nih.gov This enzyme is responsible for the production of pro-inflammatory leukotrienes. The same compound also inhibited the contraction of sensitized guinea pig tracheal segments and reduced antigen-induced airway eosinophilia. nih.gov

Computational studies have also supported the anti-inflammatory potential of 1H-indazole analogs. researchgate.net Molecular docking studies showed that compounds with a 4-methoxyphenyl (B3050149) group had significant binding results with the Cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. researchgate.net Furthermore, some indazole derivatives have been reported to reduce the production of inflammatory mediators like prostaglandin (B15479496) E₂ and tumor necrosis factor-alpha (TNF-α).

Antimicrobial and Anti-infective Properties

The indazole scaffold is present in compounds with a broad range of biological activities, including antibacterial and antifungal properties. nih.govnih.govresearchgate.net Research has explored the potential of this compound derivatives as antimicrobial agents.

Studies have shown that certain indazole derivatives exhibit activity against various bacterial strains. researchgate.net For instance, some 2H-indazole derivatives have been reported to act as both anti-inflammatory and antimicrobial compounds. researchgate.net In an evaluation of new indazole and pyrazole (B372694) derivatives, some indazole compounds showed antibacterial activity, particularly against Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus epidermidis. nih.gov

In the realm of antifungal research, a series of indazole and pyrazole derivatives were designed and evaluated for their anticandidal activity. nih.gov While the 3-phenyl-1H-indazole moiety showed the best broad anticandidal activity, the study highlights the potential of the indazole scaffold in developing new antifungal agents. nih.gov

Antibacterial Activity

Indazole derivatives are recognized for their potential as antibacterial agents. researchgate.net A series of N-methyl-3-aryl indazoles has shown notable activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. researchgate.net The antibacterial action of some benzimidazole (B57391) derivatives, which share structural similarities with indazoles, is attributed to their interaction with crucial biomolecular targets. For instance, certain substituted benzimidazoles target the filamenting temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division, highlighting a potential mechanism for antibacterial effects. nih.gov Additionally, compounds containing a benzimidazole fragment have been identified as inhibitors of pyruvate (B1213749) kinase enzymes, which are essential for bacterial survival, thus exhibiting antistaphylococcal activity. nih.gov

Antifungal Activity

The emergence of multi-drug resistant fungal strains necessitates the development of novel antifungal agents. nih.govdntb.gov.ua Indazole derivatives have shown promise in this area. nih.gov For example, a series of 3-phenyl-1H-indazole derivatives displayed broad anticandidal activity. nih.gov Specifically, a derivative with an N,N-diethylcarboxamide substituent was highly effective against Candida albicans and both miconazole-susceptible and resistant Candida glabrata species. nih.gov The mechanism of some related antifungal compounds involves the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. nih.govdntb.gov.ua

Compound SeriesKey SubstituentAntifungal Activity
3-phenyl-1H-indazoleN,N-diethylcarboxamideActive against C. albicans and C. glabrata

Antiparasitic Activity

Research has also explored the antiparasitic potential of indazole-related structures. While direct studies on this compound are limited in this specific area, related benzimidazole derivatives have been synthesized and tested against various parasites. nih.gov For instance, certain benzimidazole compounds have shown greater in vitro activity against the protozoa Giardia lamblia and Entamoeba histolytica than standard drugs like Metronidazole and Albendazole. nih.govresearchgate.net However, their activity against the helminth Trichinella spiralis was not as potent as Albendazole. nih.gov The mechanism of action for some of these compounds, particularly 2-methoxycarbonylamino derivatives, involves the inhibition of tubulin polymerization, a process vital for the parasite's cell structure and division. nih.govresearchgate.net

Anti-HIV Activity

The fight against Human Immunodeficiency Virus (HIV) continues to be a global health priority, and the development of new antiviral agents is crucial. Indazole derivatives have been investigated for their anti-HIV properties. nih.gov For instance, the introduction of a methoxy group at the α-benzylic position of dihydrobenzylpyrimidin-4-(3H)-ones (DABOs), a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), has been shown to significantly enhance their anti-HIV-1 activity. nih.gov Certain α-methoxy DABO derivatives have demonstrated potent activity in the picomolar to nanomolar range against wild-type HIV-1 and have shown increased potency against several clinically relevant mutant strains. nih.gov Computational studies suggest that the (R) absolute configuration at the α-methoxy stereogenic center is correlated with the most potent antiviral activity. nih.gov

Compound ClassModificationEffect on Anti-HIV-1 Activity
Dihydrobenzylpyrimidin-4-(3H)-ones (DABOs)α-methoxy substitutionSignificantly improved potency against wild-type and mutant HIV-1 strains

Neurological and Central Nervous System (CNS) Activities

Indazole derivatives have been identified as having significant potential in the treatment of neurological disorders. dntb.gov.ua They are known to interact with various targets within the central nervous system. nih.gov

Serotonin (B10506) Receptor Modulation (e.g., 5-HT4R, 5-HT2C)

Serotonin receptors, particularly the 5-HT2 subtypes, are crucial in regulating complex brain functions and are targets for treating neuropsychiatric disorders. nih.gov The direct 1H-indazole analog of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) has been studied for its activity at serotonin 2A (5-HT2A) and 2C (5-HT2C) receptors. nih.gov One study reported this analog to have low micromolar activity at 5-HT2A and higher potency at 5-HT2B and 5-HT2C receptors. nih.gov It's noteworthy that both 5-HT2C receptor agonists and antagonists have been found to modulate the head-twitch response induced by the hallucinogenic agonist DOI, suggesting complex signaling outcomes depending on the specific ligand. nih.gov

CompoundReceptor TargetReported Activity
1H-indazole analog of 5-MeO-DMT5-HT2A, 5-HT2CAgonist activity

Enzyme and Receptor Interaction Studies

The therapeutic potential of this compound derivatives is often linked to their ability to interact with specific enzymes and receptors, leading to the modulation of biological pathways.

Research has shown that indazole derivatives can act as potent inhibitors of various kinases. For example, some 1H-indazole derivatives have been found to strongly inhibit epidermal growth factor receptor (EGFR) kinases, including the T790M mutant, which is associated with resistance in non-small cell lung cancer. nih.gov Other derivatives have shown inhibitory activity against Fibroblast growth factor receptors (FGFRs) and extracellular signal-regulated kinases (ERK1/2). nih.gov Furthermore, certain 3-aminoindazole derivatives are potent inhibitors of anaplastic lymphoma kinase (ALK). nih.gov In the context of inflammation, computational studies have identified 1H-indazole analogs as potential inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, with some compounds showing significant binding affinity in molecular docking simulations. researchgate.net The 1H-indazole motif has also been identified as a key pharmacophore for inhibiting indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation. nih.gov

Enzyme/Receptor TargetType of Indazole DerivativeBiological Significance
EGFR Kinase1H-indazole derivativesAnticancer (Non-small cell lung cancer)
FGFR Kinases1H-indazole-based derivativesAnticancer
ERK1/21H-indazole amide derivativesAnticancer
Anaplastic Lymphoma Kinase (ALK)3-aminoindazole derivativesAnticancer
Cyclooxygenase-2 (COX-2)1H-indazole analogsAnti-inflammatory
Indoleamine 2,3-dioxygenase 1 (IDO1)1H-indazole derivativesImmunomodulation

Investigation of Mechanisms of Action

The mechanisms through which this compound derivatives exert their biological effects are a subject of intense scientific investigation. A primary method for elucidating these mechanisms is the evaluation of their anti-proliferative activity against various cancer cell lines. For instance, a series of novel 1H-indazole derivatives were synthesized and assessed for their inhibitory effects on human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) using the methyl thiazolyl tetrazolium (MTT) colorimetric assay. mdpi.comnih.gov This assay measures the metabolic activity of cells and thus their viability, providing a quantitative measure of a compound's cytotoxic or cytostatic effects.

One particular derivative, compound 6o , demonstrated a promising inhibitory effect against the K562 cell line. mdpi.com Further mechanistic studies revealed that this compound induces apoptosis (programmed cell death) and influences the cell cycle. mdpi.comnih.gov The investigation into its apoptotic pathway involved Western blotting, a technique used to detect specific proteins. The results showed that treatment with compound 6o led to the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org Additionally, it was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in cancer cells. rsc.org

Another approach to understanding the mechanism of action involves structure-based drug design and structure-activity relationship (SAR) studies. nih.gov By systematically modifying the chemical structure of a lead compound and observing the effects on its biological activity, researchers can identify the key chemical features responsible for its mechanism. For example, in the development of 1H-indazole amide derivatives as extracellular signal-regulated kinase (ERK) inhibitors, SAR studies guided the synthesis of compounds with improved enzymatic and cellular activity. nih.gov

Molecular docking studies are also employed to predict the binding orientation of a derivative within the active site of a target protein. nih.gov For instance, the binding mode of a 1H-indazol-3-amine derivative with Fibroblast Growth Factor Receptor 1 (FGFR1) was predicted, revealing key hydrogen bond interactions with amino acid residues in the ATP binding site, which helps to explain its inhibitory activity. nih.gov

The investigation into the mechanisms of action of this compound and its derivatives often points towards the modulation of key signaling pathways involved in cell growth, proliferation, and survival. For example, some derivatives have been found to interfere with the p53/MDM2 pathway, a critical regulator of the cell cycle and apoptosis. mdpi.comnih.gov

Target Identification and Validation

Identifying the specific molecular targets of this compound derivatives is crucial for understanding their therapeutic potential and for the development of more potent and selective agents. The process of target identification often begins with broad screening against panels of kinases or other enzymes known to be involved in disease pathogenesis.

Derivatives of the 1H-indazole core have been identified as inhibitors of a variety of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. nih.gov The general anti-proliferative activity of these compounds often stems from their ability to bind to the ATP-binding site of these kinases. mdpi.com

Specific targets that have been identified for various 1H-indazole derivatives include:

Fibroblast Growth Factor Receptors (FGFRs) : A series of 1H-indazole-based derivatives were identified as inhibitors of FGFR1-3. nih.gov

Rho Kinase (ROCK) : N-substituted prolinamido indazoles were developed as potent ROCK inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR) : Certain 1H-indazole derivatives have shown potent activity against EGFR and its mutants, such as T790M. nih.gov

Extracellular signal-regulated kinases (ERK1/2) : 1H-indazole amide derivatives have been identified as potent inhibitors of ERK1/2. nih.gov

Anaplastic Lymphoma Kinase (ALK) : 3-aminoindazole derivatives, such as Entrectinib, are potent inhibitors of ALK. nih.govmdpi.com

Estrogen Receptor (ER) : Some 1H-indazole derivatives have been identified as selective estrogen receptor degraders (SERDs). nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Indazole-pyrimidine based derivatives have been reported as VEGFR-2 inhibitors. nih.gov

The validation of these targets is a critical step. This is often achieved through a combination of in vitro and cellular assays. For example, the inhibitory activity of a compound is first measured against the purified target enzyme (e.g., IC50 value determination). Subsequently, its effect on the target in a cellular context is evaluated, for instance, by measuring the inhibition of phosphorylation of a downstream substrate of the target kinase.

The table below summarizes the inhibitory activity of selected 1H-indazole derivatives against their identified targets.

Compound/Derivative SeriesTarget(s)Key Findings (IC50/EC50)Reference(s)
1H-indazole-based derivativesFGFR1-3IC50 values in the range of 0.8–90 μM. nih.gov
N-substituted prolinamido indazolesROCK IThe most promising analogues had IC50 values of 0.17 μM and 0.27 μM. nih.gov
1H-indazole derivative 109 EGFR T790M, EGFRIC50 values of 5.3 nM and 8.3 nM, respectively. nih.gov
1H-indazole amide derivativesERK1/2IC50 values ranging from 9.3 to 25.8 nM. nih.gov
Entrectinib (3-aminoindazole derivative)ALKIC50 value of 12 nM. nih.gov
1H-indazole derivative 88 ER-αIC50 value of 0.7 nM. nih.gov
Indazole-pyrimidine derivativesVEGFR-2A sulfonamide derivative showed an IC50 of 34.5 nM. nih.gov
Compound 6o p53/MDM2 pathway (potential)IC50 of 5.15 µM against K562 cell line. mdpi.com

Advanced Spectroscopic and Computational Characterization of 5 Methoxy 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Methoxy-1H-indazole. Through various NMR experiments, researchers have been able to map out the proton and carbon framework of the molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms in the molecule. While specific spectral data for the unsubstituted this compound is not extensively detailed in dedicated publications, data from related substituted derivatives allows for a reliable characterization. For instance, in derivatives like Methyl 5-methoxyl-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, the methoxy (B1213986) group protons typically appear as a sharp singlet. nih.gov The aromatic protons on the indazole core exhibit characteristic splitting patterns (doublets, doublets of doublets) based on their position and coupling with neighboring protons. nih.gov

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum for this compound and its derivatives shows distinct signals for each carbon atom. nih.govwiley-vch.de The carbon of the methoxy group is typically found in the upfield region of the spectrum. The aromatic carbons, including those of the indazole bicyclic system, resonate in the downfield region. nih.govwiley-vch.de The specific chemical shifts are influenced by the electronic effects of the methoxy group and the nitrogen atoms in the heterocyclic ring.

Solid-State NMR

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. While specific ssNMR studies on this compound are not prominent in the literature, the technique has been successfully applied to the broader class of indazole derivatives. nih.govacs.org These studies investigate phenomena such as polymorphism, tautomerism, and intermolecular interactions in the solid state, which are not observable in solution NMR. nih.govacs.org For example, ssNMR has been used to study the reaction of NH-indazoles with formaldehyde (B43269), providing insights into the formation of derivatives. nih.govacs.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the functional groups and bonding within this compound. The IR spectrum of related indazole compounds shows characteristic absorption bands. nih.govwiley-vch.dersc.orgamazonaws.com Key vibrational modes include the N-H stretch from the indazole ring, C-H stretches from the aromatic ring and methoxy group, C=C and C=N stretching vibrations within the aromatic system, and the characteristic C-O stretching of the methoxy ether group.

Vibrational Mode Typical Wavenumber (cm⁻¹) (based on related compounds)
N-H Stretch3100-3300
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch (Methoxy)2800-3000
C=C / C=N Aromatic Ring Stretch1450-1620
C-O-C Asymmetric Stretch (Ether)1200-1275
C-O-C Symmetric Stretch (Ether)1000-1075

This table presents typical ranges for the specified functional groups based on data from similar indazole structures. nih.govwiley-vch.dersc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. The compound has a monoisotopic mass of 148.06366 Da. nih.govuni.lu In high-resolution mass spectrometry (HRMS), this precise mass measurement confirms the molecular formula C₈H₈N₂O. nih.gov The mass spectrum also displays characteristic fragmentation patterns that can be used for structural confirmation. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have also been calculated for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺. uni.lu

Adduct m/z (Predicted) Predicted CCS (Ų)
[M+H]⁺149.07094126.5
[M+Na]⁺171.05288137.4
[M+K]⁺187.02682134.3
[M-H]⁻147.05638127.9

Data sourced from predicted values. uni.lu

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry studies provide a deeper understanding of the electronic structure, stability, and reactivity of this compound. Methods like Density Functional Theory (DFT) are commonly used. For the parent indazole molecule, calculations have been performed to determine the relative stability of its tautomers (1H and 2H), with the 1H-tautomer being more stable. nih.gov

Computational approaches, such as Gauge-Invariant Atomic Orbital (GIAO) calculations, are used to predict NMR chemical shifts, which can then be compared with experimental data to aid in spectral assignment. nih.govacs.org These calculations have proven effective for various indazole derivatives. nih.gov Furthermore, molecular docking and molecular dynamics (MD) simulations have been utilized to study the interaction of 1H-indazole analogs with biological targets like the Cyclooxygenase-2 (COX-2) enzyme, highlighting the potential of these compounds in drug discovery. researchgate.net These computational models help in understanding binding affinities and the stability of the ligand-protein complex. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for investigating the molecular structure and electronic properties of indazole derivatives. researchgate.netmdpi.com DFT methods are employed to calculate optimized molecular geometries, vibrational frequencies, and various electronic parameters with a high degree of accuracy. scirp.org

For the indazole scaffold, theoretical calculations are crucial for understanding tautomeric stability. The 1H-indazole tautomer is recognized as being more thermodynamically stable than the 2H-indazole form. researchgate.net DFT calculations, such as those at the MP2/6-31G** level, have quantified this, indicating the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹. nih.gov

In studies of substituted indazoles, such as nitro derivatives, DFT calculations using the B3LYP functional with the 6-311++G(d,p) basis set have been instrumental in providing a sound basis for experimental observations like NMR chemical shifts. nih.gov Similarly, research on indazole derivatives as corrosion inhibitors has utilized DFT and Hartree-Fock (HF) methods to calculate quantum chemical parameters. researchgate.net These calculations help in comparing the reactivities of different molecules within the indazole family. researchgate.net

While specific DFT data for this compound is not extensively detailed in the cited literature, the established use of methods like B3LYP for related compounds provides a robust framework for its theoretical analysis. researchgate.netepstem.net Such calculations would typically involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm it as a true minimum on the potential energy surface.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of molecules over time, providing insights into their conformational stability and interactions with their environment, such as a biological receptor. For the indazole class of compounds, MD simulations have been effectively used to evaluate their potential as therapeutic agents.

In a recent study, MD simulations were conducted on 1H-indazole analogs to assess their potential as anti-inflammatory agents by studying their interaction with the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net The simulations indicated that certain derivatives could remain stable within the active site of the enzyme. researchgate.net The stability of the ligand-protein complex was further analyzed using methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) to understand the binding affinities. researchgate.net Although this study did not specifically include this compound, it demonstrates a key application of MD simulations for this chemical family, highlighting how these computational techniques can predict the interaction and stability of indazole derivatives in a biological context. researchgate.netnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, a broad category that includes DFT and ab initio methods like Hartree-Fock (HF), are fundamental in the theoretical study of indazole derivatives. researchgate.netepstem.net These methods are used to determine a wide range of molecular properties, including optimized structures, electronic charge distribution, and spectroscopic parameters. mdpi.com

For instance, quantum chemical calculations on various indazole derivatives have been performed to investigate their potential as corrosion inhibitors. researchgate.net These studies often involve calculating parameters such as the energies of frontier molecular orbitals (HOMO and LUMO), dipole moment, and chemical hardness to predict their interaction with metal surfaces. researchgate.net In a study on nitro-indazole derivatives, calculations with gauge-invariant atomic orbitals (GIAOs) at the B3LYP/6-311++G(d,p) level were used to provide a solid foundation for interpreting experimental NMR data. nih.gov

The selection of the computational method and basis set is critical for accuracy. For example, the B3LYP functional combined with a 6-311G(d,p) or larger basis set is a common choice for obtaining reliable results for organic molecules like indazoles. researchgate.netepstem.net

Thermodynamic Property Prediction

Computational chemistry provides valuable predictions of the thermodynamic properties of molecules. For indazole derivatives, DFT calculations have been used to determine thermodynamic parameters and their relationship with temperature. In a study on the anti-inflammatory drugs Bendazac and Benzydamine, which both feature the 1H-indazole scaffold, thermodynamic properties were calculated at the B3LYP/6-311G(d,p) level. researchgate.net It was observed that parameters such as entropy and heat capacity increase with temperature due to the rise in molecular vibrational intensities. researchgate.net

Theoretical investigations into the reaction mechanisms of indazoles also rely on thermodynamic data. For example, studies on the addition of formaldehyde to nitro-indazoles have involved analyzing the differences in energy between various tautomers and isomers to understand the reaction pathways. nih.gov While specific experimental thermodynamic data for this compound is sparse, some properties have been predicted computationally and are available in public databases.

Table 1: Predicted Physicochemical and Thermodynamic Properties of this compound

Property Predicted Value Source
Boiling Point 312.5±15.0 °C chemicalbook.comchemicalbook.com
pKa 13.61±0.40 chemicalbook.comchemicalbook.com

Table 2: Calculated Thermodynamic Parameters for Related Indazole-Containing Drugs

Parameter Bendazac Benzydamine
Total Energy (Hartree) -953.105 -938.389
Zero-Point Vibrational Energy (Kcal/mol) 167.546 231.903
Rotational Constants (GHz) 0.465, 0.548, 0.789 0.564, 0.621, 0.879

Data from a study on Bendazac and Benzydamine using the B3LYP/6-311G(d,p) level of theory. researchgate.net

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a critical component of computational studies on indazole derivatives, providing deep insights into chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's chemical stability and reactivity. scirp.orgajchem-a.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This charge transfer interaction is often linked to the bioactivity of a molecule. scirp.org

In DFT studies of various heterocyclic compounds, the HOMO-LUMO gap is routinely calculated. For example, in a study of benzothiazole (B30560) derivatives, it was found that different substituents on the ring significantly affected the HOMO-LUMO energy gap, with electron-withdrawing groups generally leading to a smaller gap and higher reactivity. mdpi.com For indazole derivatives studied as corrosion inhibitors, a high HOMO energy value is indicative of a greater ability to donate electrons to a metal surface. researchgate.net While specific HOMO-LUMO energy values for this compound are not detailed in the available literature, analysis of related structures indicates that the methoxy group, being an electron-donating group, would influence the electron density distribution and the energies of the frontier orbitals. ajchem-a.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
Bendazac
Benzydamine
1H-indazole
2H-indazole
Cyclooxygenase-2 (COX-2)

Applications of 5 Methoxy 1h Indazole in Diverse Research Fields

Pharmaceutical Development and Drug Discovery

The indazole nucleus is a significant pharmacophore in medicinal chemistry, and the introduction of a methoxy (B1213986) group at the 5-position modifies its electronic and steric properties, influencing its biological activity and pharmacokinetic profile. This has made 5-Methoxy-1H-indazole and its derivatives subjects of intensive research in drug discovery. The indazole motif is present in at least 43 compounds that are undergoing clinical evaluation as of 2021.

The this compound structure is a key starting point for identifying new lead compounds in drug development. Indazoles are recognized as effective bioisosteres for indoles and phenols, often conferring superior properties such as improved plasma clearance, oral bioavailability, and metabolic stability. The incorporation of the indazole motif has led to compounds with excellent properties across numerous drug discovery programs. Its structural similarity to naturally occurring molecules like purines makes it a versatile scaffold for designing molecules that can interact with a wide range of biological targets.

Researchers utilize this compound and its derivatives to synthesize novel therapeutic agents for various diseases. Its structure serves as a foundational element for creating more complex molecules with potential applications in oncology and neurology. The methoxy group, in particular, can contribute to better solubility and bioavailability, which are desirable characteristics in drug formulation.

One significant area of development is in the creation of serotonin (B10506) receptor agonists. For instance, the direct 1H-indazole analog of 5-MeO-DMT has been synthesized from derivatives of this compound. These novel compounds are being evaluated as potent agonists for the serotonin receptor 2A (5-HT2A), which is a target for treating conditions like depression and post-traumatic stress disorder. Furthermore, various indazole derivatives have been synthesized and investigated for their potential as potent anticancer agents, targeting multiple kinase pathways.

Therapeutic AreaTarget/ApplicationExample Derivative(s)
Oncology Kinase InhibitorsIndazole derivatives targeting EGFR, c-Met, CDK2
Neurology Serotonin Receptor Agonists1H-indazole analog of 5-MeO-DMT

Biochemical Research

In the field of biochemical research, this compound and its analogs are employed as tools to investigate complex biological systems.

Derivatives of this compound are instrumental in studying the mechanisms of enzymes and receptors. A notable application is the investigation of serotonin (5-HT) receptor subtypes. Research has focused on synthesizing and characterizing substituted indazole-ethanamines as potent serotonin receptor agonists. These studies rigorously profile the compounds' activity and selectivity across different receptor subtypes, particularly 5-HT2A, 5-HT2B, and 5-HT2C.

For example, the direct 1H-indazole analog of 5-MeO-DMT was found to have low micromolar activity for the 5-HT2A receptor, with higher potency at the 5-HT2B and 5-HT2C subtypes. Such detailed characterization is crucial for understanding the structure-activity relationships that govern receptor binding and activation, and for designing more selective compounds. In addition to serotonin receptors, other indazole derivatives have been developed to study and inhibit various kinases, including epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK).

Compound/DerivativeTarget Receptor/EnzymePotency/Activity (EC₅₀/IC₅₀)
1H-indazole analog of 5-MeO-DMT5-HT₂AEC₅₀ = 203 nM
1H-indazole analog of 5-MeO-DMT5-HT₂BEC₅₀ > 10 µM (one report), 483 nM (another report)
1H-indazole analog of 5-MeO-DMT5-HT₂CEC₅₀ = 532 nM
Entrectinib (indazole derivative)Anaplastic Lymphoma Kinase (ALK)IC₅₀ = 12 nM
Indazole Derivative 109EGFR KinaseIC₅₀ = 8.3 nM
Indazole Derivative 109EGFR T790M MutantIC₅₀ = 5.3 nM

Functionalized derivatives of this compound, such as this compound-3-carbaldehyde, serve as chemical probes for exploring cellular processes. These molecules are used to interact with specific biological targets within cells, allowing researchers to investigate signaling pathways and other cellular functions. By acting as potent and selective ligands for receptors like the 5-HT2 subtypes, these indazole-based probes help elucidate the roles of these receptors in cellular signaling cascades. Their use in studying kinase inhibition also provides a method to probe the complex signaling networks that are often dysregulated in diseases like cancer.

Material Science

Beyond its biological applications, the indazole scaffold is finding use in the field of material science. Specifically, research has been conducted on the effectiveness of indazole derivatives as corrosion inhibitors for metals. Studies involving a derivative, 3-Chloro-5-methoxy-1-methyl-1H-indazole, have shown promise in protecting copper surfaces from corrosion, particularly in acidic environments. Both theoretical and experimental investigations have demonstrated that these compounds can significantly decrease corrosion rates, making them valuable for industrial applications where preserving metal integrity is critical.

Corrosion Inhibition

The protection of metals from degradation due to environmental reactions is a critical area of industrial research. Indazole derivatives have emerged as a promising class of corrosion inhibitors, and this compound, in particular, has been the subject of recent scientific investigation for this purpose. These compounds are effective due to their molecular structure, which includes a heterocyclic ring and nitrogen atoms with lone pairs of electrons, facilitating adsorption onto metal surfaces.

The primary mechanism by which this compound (MIA) inhibits corrosion is through its adsorption onto a metal surface, forming a protective film that isolates the metal from the corrosive medium. acs.orgnih.gov This phenomenon has been demonstrated effectively for copper in acidic environments, such as sulfuric acid (H₂SO₄). acs.orgnih.gov

Studies combining electrochemical testing, surface analysis, and theoretical calculations have provided detailed insights into this protective action. Research has shown that this compound exhibits excellent corrosion inhibition performance, achieving an efficiency of up to 91.04% for copper in a H₂SO₄ solution. acs.orgnih.gov Scanning Electron Microscopy (SEM) analysis has visually confirmed that MIA forms a discernible protective layer on the copper surface, effectively shielding it from the acidic environment. acs.orgnih.gov

The adsorption behavior of this compound on the metal surface has been found to conform to the Langmuir adsorption isotherm model. acs.orgnih.gov This model suggests that a monolayer of the inhibitor molecules forms on the metal surface. The nature of this adsorption is a combination of physical and chemical interactions (physisorption and chemisorption). acs.org Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves the sharing of electrons between the lone pairs of the nitrogen atoms in the indazole ring and the vacant d-orbitals of the metal, forming a coordinate bond. This dual-mode adsorption creates a stable and effective barrier against corrosive agents. acs.orgnih.govresearchgate.net

Theoretical studies using Density Functional Theory (DFT) further elucidate the mechanism, revealing how the electronic properties of the molecule contribute to its inhibitory effectiveness. acs.orgresearchgate.netresearchgate.net

Research Findings on Corrosion Inhibition by this compound

The following table summarizes key findings from a study investigating the corrosion inhibition properties of this compound (MIA) on copper.

ParameterFindingSource
Inhibitor This compound (MIA) acs.org, nih.gov
Metal Copper (Cu) acs.org, nih.gov
Corrosive Medium Sulfuric Acid (H₂SO₄) acs.org, nih.gov
Maximum Inhibition Efficiency 91.04% acs.org, nih.gov
Adsorption Model Langmuir Adsorption Isotherm acs.org, nih.gov
Mechanism Formation of a protective film; Coexistence of chemical and physical adsorption acs.org, nih.gov

Compound Names

Future Directions and Research Gaps in the Study of 5 Methoxy 1h Indazole

The heterocyclic compound 5-Methoxy-1H-indazole has garnered significant interest in medicinal chemistry due to its versatile biological activities. benthamscience.com As a structural motif present in numerous compounds undergoing clinical evaluation, the indazole core is a critical scaffold for drug discovery. nih.gov This article explores future research directions and existing gaps in the study of this compound, focusing on synthetic pathways, biological applications, computational design, clinical translation, and sustainable production.

Q & A

Q. What are the optimal synthetic routes for 5-Methoxy-1H-indazole, and how do reaction conditions influence yield?

The synthesis of this compound can be approached via Friedel-Crafts acylation followed by cyclization. For example, a ketone intermediate derived from substituted benzoic acid (via acid chloride formation) can undergo cyclization with hydrazine hydrate in dimethylformamide (DMF) to form the indazole core . Alternatively, Bischler-Napieralski conditions, involving dehydration and cyclization of amides, may be adapted for analogous structures . Key factors affecting yield include:

  • Catalyst selection : AlCl₃ for Friedel-Crafts acylation.
  • Solvent choice : Polar aprotic solvents like DMF enhance cyclization efficiency.
  • Temperature control : Elevated temperatures (80–100°C) are critical for ring closure.
    Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometry of hydrazine hydrate.

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. Tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) enable precise determination of bond lengths, angles, and torsion angles . Complementary methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify methoxy group placement and indazole proton environments.
  • High-resolution mass spectrometry (HRMS) : To validate molecular formula (e.g., C₈H₇N₂O) with <2 ppm error .

Q. What structural analogs of this compound have been studied, and how do substituents affect bioactivity?

Substituent effects are critical in structure-activity relationship (SAR) studies. For example:

  • 5-Chloro-6-methoxy-1H-indazole (CAS 1082041-58-4) shows altered electronic properties due to chlorine’s electronegativity, potentially enhancing binding affinity in medicinal chemistry contexts .
  • 6-Hydroxy-5-methoxyindole (a related indole derivative) demonstrates how hydroxyl groups influence redox behavior and metabolic stability .
    Systematic SAR requires synthesizing analogs with varied substituents (e.g., halogens, alkyl chains) and testing them in bioassays.

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G* level) model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For instance:

  • Exact-exchange functionals improve accuracy in predicting thermochemical properties like ionization potentials and electron affinities .
  • Applications include designing derivatives with tailored redox potentials for catalytic or photochemical applications.

Q. What crystallographic challenges arise in resolving this compound derivatives, and how are they addressed?

Challenges include:

  • Disorder in methoxy groups : Mitigated by low-temperature (100 K) data collection and SHELXL refinement with restraints .
  • Twinned crystals : Use of SHELXD for structure solution and SHELXE for density modification improves phase determination .
    Advanced software suites integrate these tools for high-throughput analysis of polymorphs.

Q. How can AI-driven retrosynthesis tools aid in designing novel this compound derivatives?

AI platforms (e.g., Template_relevance Reaxys) propose synthetic routes by mining reaction databases. For example:

  • One-step synthesis : Predicting feasible couplings (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Retrosynthetic feasibility : Evaluating accessibility of intermediates like 2-chloro-5-nitrobenzoic acid .
    These tools prioritize routes with minimal protection/deprotection steps and high atom economy.

Q. How should researchers resolve contradictions in reported bioactivity data for indazole derivatives?

Methodological approaches include:

  • Meta-analysis : Comparing assay conditions (e.g., cell lines, IC₅₀ protocols) across studies .
  • Dose-response validation : Replicating experiments with standardized controls (e.g., fixed concentrations of this compound).
  • Computational docking : Using AutoDock Vina to assess binding mode consistency across structural analogs .

Methodological Tables

Q. Table 1. Key Synthetic Routes for Indazole Derivatives

MethodConditionsYield (%)Reference
Friedel-Crafts + CyclizationAlCl₃, DMF, 100°C65–75
Bischler-NapieralskiPOCl₃, reflux50–60

Q. Table 2. Computational Parameters for DFT Studies

FunctionalBasis SetProperty PredictedError Margin
B3LYP6-31G*HOMO-LUMO gap±0.2 eV
M06-2Xcc-pVTZSolvation energy in H₂O±1.5 kcal/mol

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Methoxy-1H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.